Molecular Weight & Lipophilicity Differentiation
N-Benzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide (MW = 266.29 g/mol, C16H14N2O2) offers a lower molecular weight and reduced lipophilicity compared to larger N-substituted analogs. The N-benzhydryl analog (C23H18N2O2, estimated MW ~354 g/mol) contains an additional phenyl ring, increasing MW by approximately 88 Da and adding significant lipophilicity . The N-(m-tolyl) analog (CAS not retrieved) replaces the flexible benzyl with a directly attached aryl group, altering conformational freedom and potentially affecting binding kinetics . In drug discovery campaigns governed by Lipinski's Rule of Five, the lower molecular weight of the N-benzyl derivative (266 Da vs. >350 Da for N-benzhydryl) provides a more favorable starting point for subsequent optimization, preserving 'room' for additional functional groups without exceeding MW cutoffs [1].
| Evidence Dimension | Molecular weight and lipophilicity (clogP trend) |
|---|---|
| Target Compound Data | MW = 266.29 g/mol; Formula = C16H14N2O2; N-benzyl substituent (flexible, one aromatic ring) |
| Comparator Or Baseline | N-Benzhydryl analog: est. MW ~354 g/mol, C23H18N2O2 (two aromatic rings on N); N-(m-tolyl) analog: aryl directly attached (conformationally restricted) |
| Quantified Difference | MW difference: ≥88 Da vs. N-benzhydryl analog |
| Conditions | Calculated from molecular formulas; exact clogP values require experimental measurement, but trend direction is well-established |
Why This Matters
Lower molecular weight preserves optimization headroom for multi-parameter lead optimization, making this compound a more versatile starting scaffold for SAR expansion compared to heavier N-substituted analogs.
- [1] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001 Mar 1;46(1-3):3-26. doi: 10.1016/s0169-409x(00)00129-0. PMID: 11259830. View Source
